Unveiling the Enigmatic Core of MC 1046: A Technical Deep Dive
Unveiling the Enigmatic Core of MC 1046: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of MC 1046, a primary metabolite of the synthetic vitamin D analogue, Calcipotriol (B1668217). While Calcipotriol is a well-established therapeutic for psoriasis, the biological significance of its metabolites, such as MC 1046, is crucial for a complete understanding of its pharmacological profile. This document synthesizes the available scientific literature to present the chemical identity, biological activity, and analytical methodologies related to MC 1046.
Chemical Identity and Structure
MC 1046, also known as Calcipotriol Impurity A or (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, is a derivative of Calcipotriol formed by the oxidation of the C-24 hydroxyl group to a ketone.[1]
Table 1: Chemical and Physical Properties of MC 1046
| Property | Value |
| Molecular Formula | C₂₇H₃₈O₃ |
| Molecular Weight | 410.59 g/mol |
| CAS Number | 126860-83-1 |
| Appearance | Off-white solid |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) |
Biological Activity and Signaling Pathway
MC 1046 is recognized as a significantly less active metabolite of Calcipotriol.[2] Like its parent compound, MC 1046 is a ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in regulating gene expression involved in cell proliferation, differentiation, and immune modulation.[3][4] However, the biological potency of MC 1046 is markedly attenuated.
In Vitro Efficacy
Studies have demonstrated that the biological effects of MC 1046 on cell differentiation and proliferation are substantially weaker than those of Calcipotriol. Research by Kissmeyer & Binderup (1991) revealed that the activity of MC 1046 in inhibiting the proliferation of U937 human histiocytic lymphoma cells was more than 100 times lower than that of Calcipotriol.[2] This reduced activity was further corroborated by Masuda et al. (1994), who found that the ability of MC 1046 to induce transcriptional activation via the Vitamin D Receptor was lower than that of the parent compound.[5]
Table 2: Comparative Biological Activity of MC 1046 and Calcipotriol
| Compound | Cell Line | Assay | Relative Potency | Reference |
| MC 1046 | U937 | Inhibition of Cell Proliferation | >100-fold weaker than Calcipotriol | [2] |
| MC 1046 | HPK1A | VDR Transcriptional Activation | Lower than Calcipotriol | [5] |
Signaling Pathway
The mechanism of action of vitamin D analogs like MC 1046 is primarily mediated through the Vitamin D Receptor signaling pathway. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression ultimately leads to the observed effects on cellular processes such as proliferation and differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of MC 1046.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MC 1046 and Calcipotriol (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of MC 1046 or Calcipotriol. Include a vehicle control (solvent only).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Vitamin D Receptor (VDR) Transactivation Assay
This reporter gene assay is used to quantify the ability of a compound to activate the VDR.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for human VDR
-
Reporter plasmid containing a VDRE linked to a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
MC 1046 and Calcipotriol
-
Luciferase assay system or appropriate substrate for the reporter gene
-
Luminometer or spectrophotometer
Procedure:
-
Co-transfect cells with the VDR expression vector and the VDRE-reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of MC 1046 or Calcipotriol.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Normalize the reporter activity to total protein concentration or to the activity of a co-transfected control plasmid (e.g., expressing Renilla luciferase).
-
Determine the fold induction of reporter gene activity relative to the vehicle control.
Conclusion
MC 1046 is a well-characterized but biologically less potent metabolite of Calcipotriol. Its formation represents a key step in the metabolic inactivation of the parent drug. While it interacts with the Vitamin D Receptor, its ability to elicit downstream signaling and cellular responses is significantly diminished. Understanding the pharmacological profile of MC 1046 is essential for a comprehensive assessment of Calcipotriol's therapeutic action and safety profile. The provided experimental protocols offer a framework for the continued investigation of this and other vitamin D analogues.
References
- 1. GSRS [precision.fda.gov]
- 2. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]
